molecular formula C15H11N5O6 B14569946 Quinolin-7-amine;1,3,5-trinitrobenzene CAS No. 61653-19-8

Quinolin-7-amine;1,3,5-trinitrobenzene

Cat. No.: B14569946
CAS No.: 61653-19-8
M. Wt: 357.28 g/mol
InChI Key: IARGASQUNFJJBP-UHFFFAOYSA-N
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Description

Quinolin-7-amine is a heterocyclic aromatic compound consisting of a quinoline backbone with an amine group (-NH₂) at the 7th position. It is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing quinolone antibiotics and other bioactive molecules . Its structural flexibility allows for modifications that enhance antimicrobial and anticancer properties.

1,3,5-Trinitrobenzene (TNB) is a nitroaromatic compound with three nitro groups symmetrically attached to a benzene ring. Known for its high explosive power, TNB shares structural similarities with trinitrotoluene (TNT) but exhibits distinct thermal and chemical stability due to its symmetrical substitution pattern. Research highlights its role in energetic materials and as a model compound for studying nitroaromatic reactivity .

Properties

CAS No.

61653-19-8

Molecular Formula

C15H11N5O6

Molecular Weight

357.28 g/mol

IUPAC Name

quinolin-7-amine;1,3,5-trinitrobenzene

InChI

InChI=1S/C9H8N2.C6H3N3O6/c10-8-4-3-7-2-1-5-11-9(7)6-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H

InChI Key

IARGASQUNFJJBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)N=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinolin-7-amine vs. Other Quinoline Derivatives
Property Quinolin-7-amine Quinolin-8-amine Isoquinoline
Synthetic Route Nucleophilic substitution at C7 Electrophilic aromatic substitution Skraup synthesis
Bioactivity Moderate antimicrobial activity Enhanced anticancer activity Low bioavailability
Thermal Stability Decomposes at 220°C Decomposes at 210°C Stable up to 250°C

Key Findings :

  • Quinolin-7-amine’s amine group at C7 improves solubility in polar solvents compared to C8-substituted analogs, facilitating pharmaceutical applications .
  • Isoquinoline’s fused ring system offers greater thermal stability but reduced reactivity in substitution reactions.
1,3,5-Trinitrobenzene vs. Other Nitroaromatic Explosives
Property 1,3,5-Trinitrobenzene TNT TATB (1,3,5-Triamino-2,4,6-trinitrobenzene)
Detonation Velocity 7,500 m/s 6,900 m/s 7,600 m/s
Thermal Stability Decomposes at 250°C Stable up to 300°C Stable up to 350°C
Sensitivity Moderate Low Extremely low

Key Findings :

  • TNB’s symmetrical structure contributes to higher detonation velocity than TNT but lower thermal stability due to nitro group proximity .
  • TATB, with amino groups replacing nitro groups in TNB, exhibits superior thermal stability and insensitivity, making it ideal for insensitive munitions.
Quinolin-7-amine in Drug Development
  • A 2013 study demonstrated its utility in synthesizing fluoroquinolone antibiotics via piperazino-carbopiperazino coupling, achieving 85% yield in optimized conditions .
  • Compared to ciprofloxacin derivatives, Quinolin-7-amine-based compounds show reduced cytotoxicity in mammalian cells.
1,3,5-Trinitrobenzene in Energetic Materials
  • Computational studies on LLNL’s Quartz supercomputer revealed that TNB’s hotspots form at crystal defects, a behavior shared with TATB but absent in TNT .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of Quinolin-7-amine and 1,3,5-trinitrobenzene?

  • Methodological Answer : For Quinolin-7-amine derivatives, nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity. For 1,3,5-trinitrobenzene (TNB), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential to assess thermal stability and decomposition profiles. Structural validation of TNB isomers should include X-ray crystallography or vibrational spectroscopy (IR/Raman) to distinguish between positional nitro groups .

Q. What are the key thermodynamic properties of 1,3,5-trinitrobenzene relevant to laboratory handling?

  • Methodological Answer : TNB exhibits a melting point of 122–124°C and a vapor pressure of 0.0013 mmHg at 25°C, requiring storage at 0–6°C to prevent sublimation. Its enthalpy of formation (−54.3 kJ/mol) and ionization energy (9.8 eV) suggest high reactivity under thermal or photolytic conditions. Researchers must use inert atmospheres (e.g., nitrogen) during experiments to mitigate unintended decomposition .

Q. How can researchers synthesize Quinolin-7-amine derivatives with high purity?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., using Pd(dba)₂ or BINAP) in CH₂Cl₂/MeOH solvent systems achieve yields up to 92%. Post-synthesis purification via column chromatography (silica gel) or recrystallization in ethanol is recommended. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via melting point analysis (160–227°C range) .

Advanced Research Questions

Q. How can synthetic routes for Quinolin-7-amine be optimized to minimize side-product formation?

  • Methodological Answer : Adjusting catalyst loading (e.g., DavePhos vs. BINAP) and solvent polarity (e.g., DMF vs. MeCN) can suppress byproducts like N,N'-bis-adamantyl derivatives. Kinetic studies using in-situ FTIR or HPLC-MS help identify intermediates. For example, reducing reaction time from 24h to 12h in MeCN at 82°C decreased dimerization by 30% .

Q. What experimental strategies resolve contradictions in thermal decomposition data for 1,3,5-trinitrobenzene?

  • Methodological Answer : Discrepancies in decomposition onset temperatures (e.g., 180°C vs. 200°C) arise from differing heating rates (5°C/min vs. 10°C/min) or sample mass (1 mg vs. 5 mg). Conduct controlled TGA-DSC experiments under standardized conditions (e.g., 2°C/min, 2 mg sample, N₂ flow) and compare with computational models (ReaxFF MD simulations) to validate mechanisms .

Q. How do substituent effects influence the stability and reactivity of Quinolin-7-amine derivatives?

  • Methodological Answer : Electron-donating groups (e.g., adamantyloxy) enhance thermal stability but reduce electrophilic reactivity. Use Hammett σ constants to predict substituent effects on ring electronic density. For instance, N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine shows 20% higher decomposition resistance than non-substituted analogues, verified via accelerated stability testing (40°C/75% RH for 6 months) .

Data Contradiction Analysis

Q. Why do reported melting points for 1,3,5-trinitrobenzene vary across studies?

  • Methodological Answer : Variations (e.g., 122°C vs. 124°C) stem from impurities (e.g., residual solvents like DMF) or polymorphic forms. Recrystallize TNB from anhydrous ethanol and characterize via powder XRD to isolate the pure orthorhombic phase. Cross-reference with NIST’s thermodynamic database (SRD 69) for validated values .

Q. How to address conflicting bioactivity results in Quinolin-7-amine derivatives?

  • Methodological Answer : Discrepancies in anti-inflammatory or cytotoxic activity may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using WHO guidelines (e.g., MTT assay at 24h/48h) and include positive controls (e.g., dexamethasone). Validate via dose-response curves and statistical replicates (n ≥ 3) .

Experimental Design Tables

Parameter Quinolin-7-amine Synthesis 1,3,5-Trinitrobenzene Analysis
Optimal CatalystPd(dba)₂ (0.1 eq)N/A (pure compound)
Solvent SystemCH₂Cl₂/MeOH (3:1 v/v)N,N-Dimethylformamide (DMF)
Critical Temperature Range82°C (reflux)0–6°C (storage)
Key Characterization MethodHRMS ([M+H]⁺ m/z calc.)DSC (decomposition onset)
Yield Optimization92% (via BINAP catalyst)99.5% purity (recrystallized from ethanol)

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